molecular formula C13H18ClN3OS B10865102 N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

N-(3-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

Cat. No.: B10865102
M. Wt: 299.82 g/mol
InChI Key: IPRZEFCYJGZAQZ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the following steps:

    Formation of the hydrazinecarbothioamide core: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under controlled conditions.

    Introduction of the 3-chloro-2-methylphenyl group: This step involves the substitution of a hydrogen atom on the hydrazinecarbothioamide core with a 3-chloro-2-methylphenyl group, often using a chlorinated aromatic compound as the starting material.

    Addition of the 3-methylbutanoyl group: The final step involves the acylation of the hydrazinecarbothioamide core with a 3-methylbutanoyl chloride or an equivalent reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to its unique structural features.

    Agricultural Chemistry: The compound could be investigated for its potential use as a pesticide or herbicide.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the hydrazinecarbothioamide moiety suggests potential interactions with thiol-containing enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE: can be compared with other hydrazinecarbothioamide derivatives, such as:

Uniqueness

The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific substitution pattern on the aromatic ring and the presence of the 3-methylbutanoyl group. These structural features may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H18ClN3OS

Molecular Weight

299.82 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3-methylbutanoylamino)thiourea

InChI

InChI=1S/C13H18ClN3OS/c1-8(2)7-12(18)16-17-13(19)15-11-6-4-5-10(14)9(11)3/h4-6,8H,7H2,1-3H3,(H,16,18)(H2,15,17,19)

InChI Key

IPRZEFCYJGZAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)CC(C)C

Origin of Product

United States

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